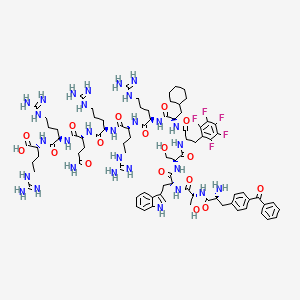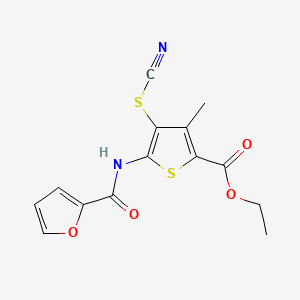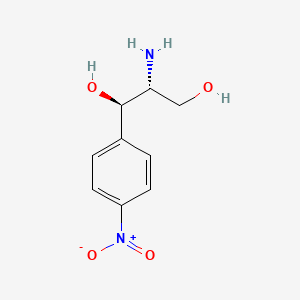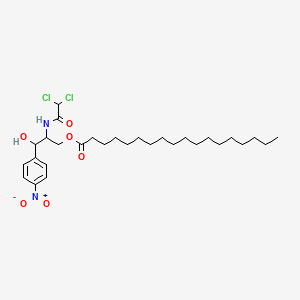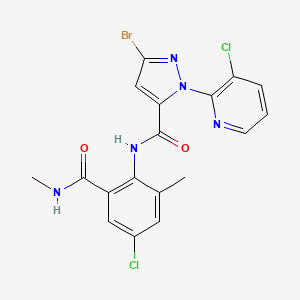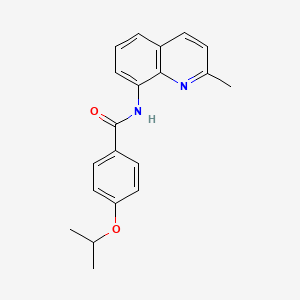
4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Diabetes Management
CDN1163 has been identified as an allosteric activator of sarco/endoplasmic reticulum Ca2±ATPase (SERCA), which plays a significant role in managing diabetes. It has shown potential in lowering fasting blood glucose levels and improving glucose tolerance in diabetic mice models .
Metabolic Disorder Treatment
The compound also exhibits properties that can ameliorate hepatosteatosis, a form of liver disease often associated with metabolic disorders. This suggests CDN1163’s therapeutic potential in treating conditions related to metabolic syndrome .
Muscle Loss Prevention
In the context of aging and muscle degeneration, CDN1163 has been shown to inhibit denervation-related transcriptional profiling in aging skeletal muscle. This indicates its capability as a pharmacological intervention to reduce age-related muscle loss and weakness .
Enhancing Calcium Homeostasis
CDN1163 improves calcium homeostasis by activating SERCA, which is crucial for various cellular functions. This activation can have broad implications for diseases where calcium balance is disrupted .
Safety and Hazards
According to the safety information available, “4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide” has a signal word of “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .
Wirkmechanismus
Target of Action
CDN1163, also known as N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide or 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, is an allosteric activator of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA) . SERCA is a pharmacologically important pump that transports Ca2+ at the expense of adenosine triphosphate (ATP) hydrolysis .
Mode of Action
CDN1163 directly binds to SERCA and enhances its activity at saturating Ca2+ concentrations . Cdn1163 enhances the atp-mediated modulatory effects to increase the population of catalytically competent serca structures .
Biochemical Pathways
CDN1163 plays a significant role in the regulation of calcium homeostasis and energy metabolism. It augments the ER and mitochondrial Ca2+ content, thereby increasing the mitochondrial membrane potential, respiration, and ATP synthesis . It also up-regulates the expression of inositol 1,4,5-trisphosphate receptors and antioxidant enzymes, and enhances mitochondrial biogenesis . Furthermore, CDN1163 increases AMPK α α Thr172 phosphorylation, indicating increased AMPK α α activity .
Pharmacokinetics
It is known that cdn1163 increases the uptake and oxidation of glucose, as well as complete fatty acid oxidation
Result of Action
CDN1163 has been shown to have several molecular and cellular effects. It increases insulin synthesis and exocytosis from islets . It also enhances the sensitivity of the cytosolic Ca2+ oscillation response to glucose and potentiates it in dispersed and sorted β-cells . In palmitate-treated β-cells, CDN1163 prevents ER Ca2+ depletion, mitochondrial dysfunction, cytosolic and mitochondrial oxidative stress, defective insulin secretion, and apoptotic cell death .
Action Environment
It is known that cdn1163 can protect β-cells from lipotoxicity and the development of type 2 diabetes , suggesting that it may be effective in environments with high levels of lipids
Eigenschaften
IUPAC Name |
N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGVYDCVFBGALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is CDN1163, and what is its primary mechanism of action?
A1: CDN1163 is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [] SERCA is a crucial pump responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum (SR) lumen, thereby regulating intracellular calcium homeostasis. [] By binding to SERCA, CDN1163 enhances the pump's activity, promoting calcium uptake into the SR. []
Q2: How does CDN1163's activation of SERCA impact cellular processes?
A2: By increasing SERCA activity, CDN1163 influences several cellular processes:
- Calcium Homeostasis: It restores disrupted calcium balance within cells. []
- Endoplasmic Reticulum Stress: It alleviates ER stress by preventing the accumulation of unfolded proteins. []
- Inflammatory Responses: It reduces inflammation by modulating pathways like MAPK-JNK. []
- Mitochondrial Function: It improves mitochondrial function, including biogenesis and oxidative phosphorylation. [, ]
- Cell Survival: It protects cells from various stresses, including oxidative stress and lipotoxicity. [, ]
Q3: What are the downstream effects of CDN1163 on specific cell types?
A3: CDN1163 exhibits diverse effects on various cell types:
- Pancreatic β-cells: It promotes β-cell survival and function, potentially improving insulin secretion. []
- Muscle Cells: It improves muscle function, attenuates atrophy, and enhances energy metabolism. [, , , ]
- Mast Cells: It inhibits IgE-mediated activation, reducing degranulation and cytokine production. []
- Pulmonary Artery Smooth Muscle Cells: It inhibits phenotypic transition and reduces pulmonary vascular remodeling. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
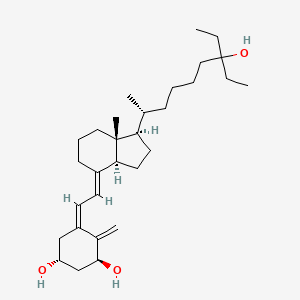

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
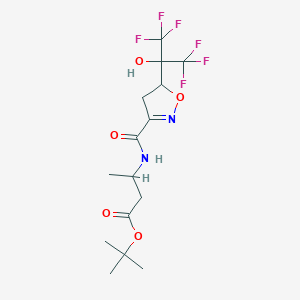
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
